2-(2-Methylpyrimidin-4-yl)thiazole
Description
2-(2-Methylpyrimidin-4-yl)thiazole is a heterocyclic compound comprising a thiazole ring (a five-membered ring containing sulfur and nitrogen) fused to a 2-methylpyrimidin-4-yl group (a six-membered aromatic ring with two nitrogen atoms and a methyl substituent at the 2-position). This scaffold is a critical pharmacophore in medicinal chemistry, notably in the anticancer drug dasatinib (BMS-354825), where it serves as the central core for kinase inhibition . The compound’s structural rigidity and ability to participate in hydrogen bonding and π-π interactions make it a versatile building block for drug design.
Properties
CAS No. |
1269291-29-3 |
|---|---|
Molecular Formula |
C8H7N3S |
Molecular Weight |
177.225 |
IUPAC Name |
2-(2-methylpyrimidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H7N3S/c1-6-9-3-2-7(11-6)8-10-4-5-12-8/h2-5H,1H3 |
InChI Key |
YRBOLAVORFFCBR-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=N1)C2=NC=CS2 |
Synonyms |
2-(2-MethylpyriMidin-4-yl)thiazole |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The following table highlights key structural differences and similarities between 2-(2-methylpyrimidin-4-yl)thiazole and related compounds:
Research Findings and Key Insights
- Docking Studies : Thiazole analogs with trifluoromethylphenyl groups (e.g., 2e, 2g) achieve stronger AChE inhibition than simpler aryl derivatives due to enhanced hydrophobic and π-π interactions .
- Hybrid Pharmacophores : Combining thiazole-pyrimidine cores with colchicine-derived TMP groups (e.g., compounds II, III) merges microtubule disruption with kinase inhibition, a strategy for overcoming drug resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
